

solubility of Amino-PEG36-alcohol in different solvents

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Compound of Interest

Compound Name: *Amino-PEG36-alcohol*

Cat. No.: *B7909507*

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An In-Depth Technical Guide to the Solubility of **Amino-PEG36-alcohol**

For researchers, scientists, and drug development professionals, understanding the solubility of polyethylene glycol (PEG) linkers is crucial for the successful design and formulation of bioconjugates, drug delivery systems, and functionalized materials. **Amino-PEG36-alcohol**, a heterobifunctional linker with a discrete chain length, possesses a terminal amine and a terminal hydroxyl group. Its solubility is predominantly governed by the long, hydrophilic PEG chain, which imparts favorable properties for aqueous and organic solvent-based applications.

This guide provides a comprehensive overview of the solubility of **Amino-PEG36-alcohol**, including qualitative and quantitative data derived from general high-molecular-weight PEG characteristics, detailed experimental protocols for solubility determination, and logical diagrams to visualize solubility trends and experimental workflows.

Core Concepts of PEG Solubility

The solubility of PEG compounds is dictated by the ability of the ether oxygen atoms in the repeating ethylene glycol units to form hydrogen bonds with protic solvents like water. This hydrophilic nature ensures good solubility in aqueous solutions. Additionally, the polymer chain can interact with a variety of organic solvents, making PEGs versatile for a wide range of chemical modifications and formulations. Generally, as the molecular weight of the PEG chain increases, its solubility in both water and organic solvents tends to decrease^{[1][2]}.

Amino-PEG36-alcohol is expected to be readily soluble in water and many polar organic solvents.[3] The presence of the terminal amino and hydroxyl groups further enhances its hydrophilic character.

Data Presentation: Solubility of High-Molecular-Weight PEGs

While specific quantitative solubility data for **Amino-PEG36-alcohol** is not readily available in the literature, the following table summarizes the solubility of high-molecular-weight PEGs in various common solvents. This information serves as a strong proxy for estimating the solubility behavior of **Amino-PEG36-alcohol**.

Solvent	Type	Solubility of High MW PEG	Approximate Quantitative Data (for various PEGs)
Water	Polar Protic	Freely Soluble	~670 mg/mL[4], ~630 mg/mL[5]
Ethanol	Polar Protic	Soluble	Miscible (lower MW), decreases with higher MW
Methanol	Polar Protic	Soluble	Miscible (lower MW), decreases with higher MW
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	Good solvent for PEGs
Dimethylformamide (DMF)	Polar Aprotic	Soluble	Good solvent for PEGs
Dichloromethane (DCM)	Polar Aprotic	Soluble	Soluble
Chloroform	Polar Aprotic	Soluble	Soluble
Acetone	Polar Aprotic	Soluble	Soluble
Toluene	Nonpolar	Slightly Soluble	Solubility increases with temperature
Hexane	Nonpolar	Insoluble	Insoluble
Diethyl Ether	Nonpolar	Insoluble	Insoluble

Experimental Protocol: Determining Solubility via the Shake-Flask Method

A reliable method for determining the solubility of a compound is the shake-flask method, which measures the saturation concentration of the solute in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of **Amino-PEG36-alcohol** in various solvents.

Materials:

- **Amino-PEG36-alcohol**
- Selected solvents (e.g., water, ethanol, DMSO)
- Analytical balance
- 2 mL screw-cap vials
- Thermostatic orbital shaker
- Centrifuge
- Calibrated pipettes
- Analytical instrumentation for quantification (e.g., HPLC-CAD, HPLC-ELSD, or NMR)

Methodology:

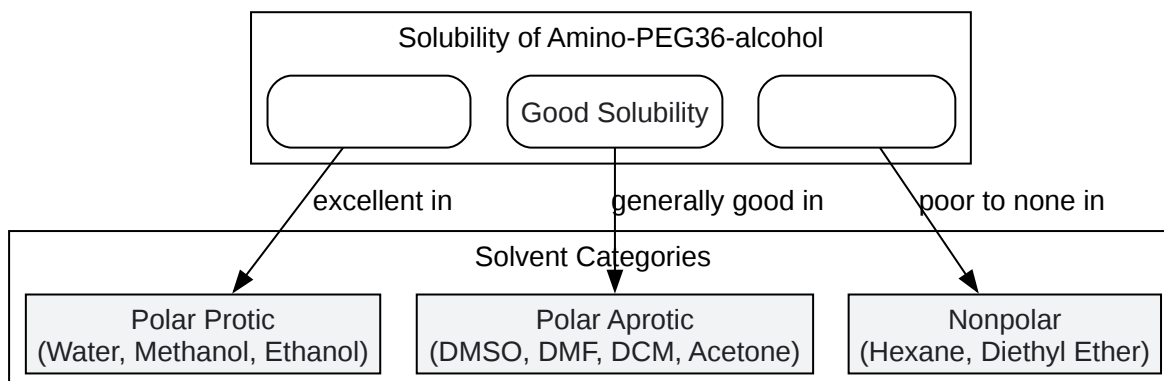
- **Sample Preparation:** Add an excess amount of **Amino-PEG36-alcohol** to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
- **Equilibration:** Securely cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- **Sample Extraction:** Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
- **Dilution:** Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

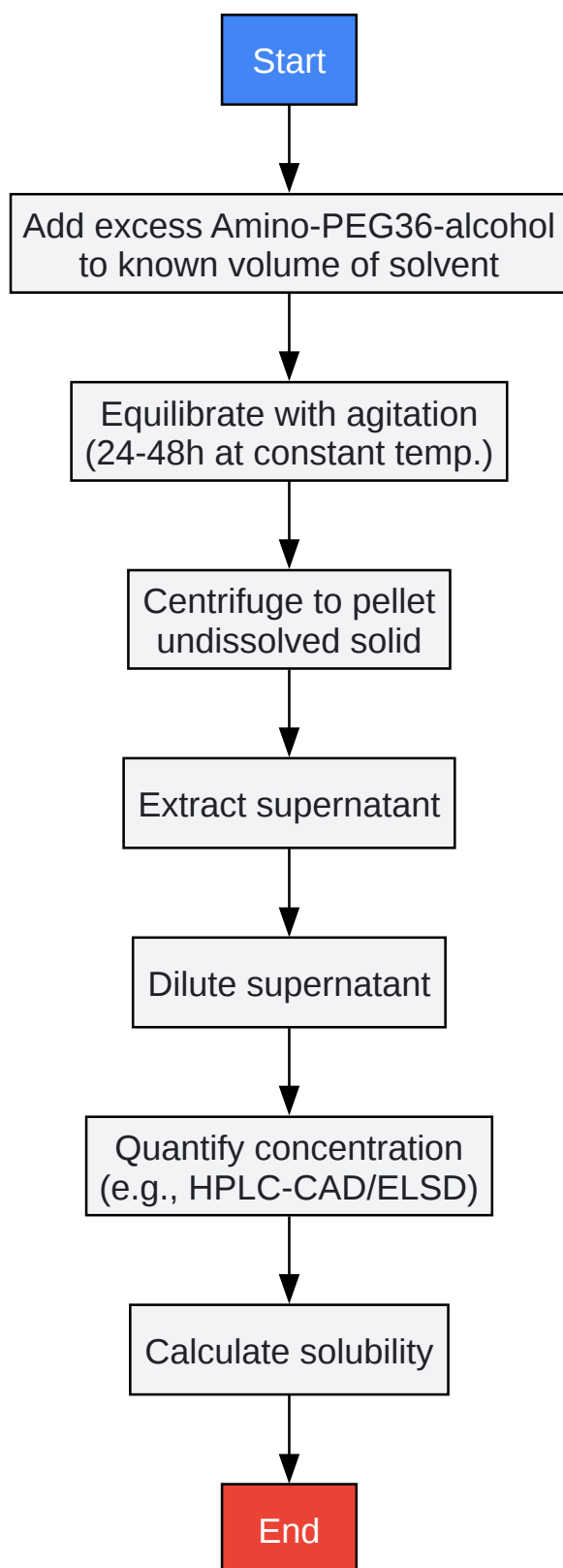
- Quantification: Analyze the diluted samples using a calibrated analytical method. Since PEGs lack a strong UV chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with HPLC is often employed.
- Calculation: Calculate the concentration of **Amino-PEG36-alcohol** in the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the expected solubility of **Amino-PEG36-alcohol** based on solvent polarity.





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